molecular formula C6H10O7 B051563 (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 6814-36-4

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B051563
CAS No.: 6814-36-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-MBMOQRBOSA-N
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Description

(2S,3S,4S,5S)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid is a stereochemically defined keto sugar acid that serves as a critical intermediate in numerous biochemical pathways, particularly in carbohydrate metabolism. Its primary research value lies in elucidating the catabolism and biosynthesis of ascorbic acid (vitamin C), where it acts as a key metabolite in degradation sequences, enabling studies on redox balance and antioxidant mechanisms. This compound is extensively used in enzymology to investigate substrate specificity and kinetics of dehydrogenases, reductases, and aldolases, thanks to its precise (2S,3S,4S,5S) configuration, which allows for probing stereoselective enzymatic reactions. Additionally, it finds applications in metabolic engineering for pathway optimization, as well as in analytical chemistry as a standard for chromatography and mass spectrometry. Its mechanism of action often involves serving as a substrate or inhibitor in reactions that influence cellular energy production and oxidative stress responses, making it invaluable for advancing understanding in fields like nutrition, biochemistry, and pharmaceutical development.

Properties

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29894-36-8, 39989-93-0
Record name Poly(mannuronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29894-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannuronic acid, homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10218316, DTXSID80873875
Record name Mannuronic acid
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Record name D-Mannuronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-14-7, 6814-36-4
Record name D-Mannuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mannuronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=6814-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannuronic acid
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Record name Mannuronic acid
Source EPA DSSTox
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Record name D-Mannuronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNURONIC ACID
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Preparation Methods

Nitric Acid-Mediated Oxidation of Glucose Derivatives

A classical route involves the controlled oxidation of D-glucose using nitric acid (HNO₃). The reaction proceeds under mild conditions (50–60°C) to prevent over-oxidation or degradation. The C6 hydroxyl group of glucose is selectively oxidized to a ketone, while the stereochemistry at C2–C5 is preserved. Yields typically range from 40% to 60%, with purity dependent on crystallization efficiency.

Key Parameters:

  • Temperature: 50–60°C

  • Acid Concentration: 20–30% (v/v) HNO₃

  • Reaction Time: 6–8 hours

Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via recrystallization from ethanol-water mixtures. Challenges include managing exothermic side reactions and minimizing epimerization at chiral centers.

Enzymatic Synthesis Using Glycosyltransferases

Sucrose-Based Enzymatic Transfer

Recent advances employ sucrose derivatives and engineered glycosyltransferases to construct the target compound. For example, 6-azido sucrose is enzymatically converted using Bacillus megaterium levansucrase (Bm-Ls) in Sörensen buffer (pH 6.6) at 37°C. The enzyme catalyzes the transfer of glucuronic acid residues to acceptor molecules, forming the desired product.

Typical Reaction Setup:

ComponentQuantityConditions
Sucrose1.10 mmolDissolved in H₂O
D-GlcA benzyl ester12.8 mmolIn Sörensen buffer
Bm-Ls enzyme4 U/mL37°C, 1.5 hours

Purification involves silica gel chromatography (ethyl acetate/isopropanol/water, 6:3:1), yielding 45% of the target compound.

Tosylation and Subsequent Functionalization

6-O-tosyl-D-glucopyranosyl-α-D-fructofuranoside serves as a key intermediate. Tosylation of sucrose with toluenesulfonyl chloride introduces a leaving group at C6, enabling nucleophilic substitution. Reaction with sodium azide (NaN₃) produces 6-azido sucrose, which is further reduced to the amine and oxidized to the ketone.

Critical Steps:

  • Tosylation: 1 M Sörensen buffer (pH 6.6), 37°C, 1 hour.

  • Azidation: NaN₃ in DMF, 60°C, 12 hours.

  • Oxidation: KMnO₄ in acidic medium, 0°C, 2 hours.

Industrial Biotechnology Approaches

Microbial Fermentation

Aspergillus niger and Gluconobacter oxydans strains are engineered to overexpress glucose dehydrogenases, enabling high-yield production from glucose substrates. Fed-batch fermentation achieves titers of 15–20 g/L, with downstream processing involving ion-exchange chromatography and lyophilization.

Fermentation Parameters:

  • pH: 6.0–6.5

  • Temperature: 30°C

  • Aeration Rate: 1.0 vvm

  • Yield: 70–80% after purification

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereochemical Control
Nitric Acid Oxidation40–6085–90ModerateModerate
Enzymatic Synthesis45–5095–98HighExcellent
Microbial Fermentation70–8090–95IndustrialExcellent

Key Findings:

  • Enzymatic methods offer superior stereochemical fidelity but require costly enzyme preparations.

  • Industrial fermentation balances yield and cost, though genetic stability of engineered strains remains a concern.

Challenges and Optimization Strategies

Stereochemical Control

Epimerization during acidic or basic conditions is mitigated by:

  • Using non-polar solvents (e.g., THF) to stabilize intermediates.

  • Low-temperature reactions (0–5°C) during critical steps.

Purification Efficiency

  • Crystallization: Ethanol-water mixtures (3:1) yield 80–85% recovery.

  • Chromatography: Reverse-phase C18 columns resolve closely related isomers .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced polyhydroxy compounds, and substituted esters or ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid serves as a crucial building block for synthesizing complex organic molecules. Its hydroxyl groups allow for various chemical reactions:

  • Oxidation : Can be oxidized to form higher oxidation state derivatives.
  • Reduction : Reduction of the keto group can yield polyhydroxy compounds.
  • Substitution Reactions : Hydroxyl groups can participate in esterification or etherification reactions.

These reactions facilitate the development of diverse chemical libraries essential for drug discovery and material science .

Biology

Biologically, this compound is integral to several metabolic pathways. It is a precursor in the biosynthesis of important biomolecules and plays a role in cellular processes such as glycosylation. Its study aids in understanding metabolic disorders and developing therapeutic strategies .

Medicine

In medical research, this compound has shown potential therapeutic applications:

  • Drug Development : Investigated for its role in treating metabolic disorders.
  • Drug Delivery Systems : Its biocompatibility makes it suitable for use in drug delivery formulations.

Research indicates that it may influence enzyme activity through its interaction with specific molecular targets .

Industry

Industrially, this compound is utilized in:

  • Biodegradable Polymers : Its properties make it valuable for producing environmentally friendly materials.
  • Food and Cosmetic Additives : Due to its non-toxic nature and biocompatibility.

These applications highlight its versatility and importance in sustainable practices .

Case Studies

  • Biotechnological Production :
    • Researchers have developed methods utilizing microbial fermentation to produce this compound from glucose using specific bacterial strains. This method optimizes yield and purity through controlled fermentation processes .
  • Therapeutic Research :
    • Studies have explored its effects on glycosylation processes relevant to diabetes management. The compound's ability to modulate enzyme activity presents potential for developing new treatments .

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions and glycosylation processes. The compound’s hydroxyl groups facilitate its binding to active sites of enzymes, influencing their activity and regulating metabolic pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes : D-Glucuronic acid is synthesized via oxidation of D-glucose, while D-galacturonic acid derives from pectin hydrolysis . The target compound’s synthesis remains underexplored but may involve enzymatic epimerization of D-mannuronic acid .
  • Stability in Solution : D-Glucuronic acid tends to form lactones in aqueous media, complicating its storage . Similar behavior is anticipated for the target compound.
  • Toxicity: None of these compounds are classified as hazardous under GHS, though handling guidelines recommend refrigeration for stability .

Biological Activity

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, commonly referred to as D-glucuronic acid or its derivatives, is a significant compound in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

  • Chemical Structure : The compound is a hexanoic acid derivative characterized by multiple hydroxyl groups and a keto group. Its molecular formula is C6H10O7C_6H_{10}O_7 with a molecular weight of approximately 194.14 g/mol.
  • CAS Number : 6814-36-4.

Metabolic Role

This compound plays a crucial role in various metabolic pathways:

  • Glycosylation : It acts as a substrate for enzymes involved in glycosylation processes. Glycosylation is vital for protein folding and function.
  • Detoxification : The compound is involved in the detoxification of xenobiotics through conjugation reactions that enhance solubility and excretion.

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways:

  • Enzyme Interaction : The hydroxyl groups facilitate binding to active sites of enzymes such as glycosyltransferases and oxidoreductases. This interaction modulates enzyme activity and influences metabolic pathways.
  • Oxidation-Reduction Reactions : The compound can undergo oxidation to form higher oxidation state derivatives or reduction to yield polyhydroxy compounds.

Therapeutic Applications

  • Metabolic Disorders : Research indicates that this compound may have therapeutic potential in treating metabolic disorders such as diabetes and obesity by modulating glucose metabolism and insulin sensitivity.
  • Drug Delivery Systems : Its biocompatibility makes it an attractive candidate for drug delivery applications. Studies have shown that formulations incorporating this compound enhance the bioavailability of poorly soluble drugs .

Industrial Applications

The compound is also utilized in various industrial applications:

  • Biodegradable Polymers : It serves as a precursor for the synthesis of biodegradable polymers used in packaging and medical devices.
  • Food Additives : Its non-toxic nature allows its use as a food additive for enhancing flavor and preservation.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
D-glucuronic acid7116-51-0Precursor in glucuronidation; detoxification role
D-galacturonic acid10324-45-7Structural isomer; involved in pectin formation
D-mannuronic acid51122-74-8Similar structure; used in alginate production

Q & A

Q. What are the standard synthetic routes for (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, and what challenges arise in stereochemical control?

Synthesis typically involves selective protection/deprotection of hydroxyl groups and oxidation of the C6 carbon to a ketone. A common strategy uses biocatalytic pathways, such as enzymatic oxidation of glucose derivatives, to achieve stereochemical fidelity. Challenges include avoiding epimerization during protection steps and ensuring regioselectivity in oxidation. For example, enzyme engineering (e.g., UDP-glucose dehydrogenase) can improve yield and stereocontrol .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires:

  • X-ray crystallography for absolute stereochemistry determination.
  • NMR spectroscopy (1H, 13C, COSY, HSQC) to resolve hydroxyl and ketone signals. Key coupling constants (e.g., 3JHH^3J_{HH}) differentiate axial/equatorial hydroxyl orientations .
  • Mass spectrometry (HRMS) for molecular weight verification (observed m/z: 194.0427 [M-H]⁻) .

Q. What are the key physicochemical properties relevant to experimental handling?

PropertyValueSource
Melting Point159–161 °C (lit.)
Solubility100 mg/mL in H₂O; soluble in DMSO
logP (Hydrophobicity)-2.6
pKa~3.18 (carboxylic acid)

Storage recommendations : Refrigerate (2–8°C) under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of (2S,3S,4S,5S)-isomer influence its biochemical targets compared to other hexuronic acid epimers?

The (2S,3S,4S,5S) configuration, found in D-mannuronic acid, exhibits distinct binding to enzymes like hyaluronate lyase vs. the (2S,3S,4S,5R)-isomer (D-glucuronic acid). Computational docking studies reveal that the 5S configuration reduces steric clashes with Arg292 in hyaluronate lyase, altering substrate affinity . This impacts applications in hyaluronic acid-based biomaterials and drug detoxification pathways .

Q. What methodologies resolve contradictions in reported solubility and stability data?

Discrepancies in solubility (e.g., 100 mg/mL vs. 25 mg/mL in H₂O) arise from polymorphic forms or hydration states. Techniques to address this:

  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity and hydrate formation.
  • HPLC-ELSD with varied column temperatures : Differentiates anhydrous vs. hydrated forms .
  • Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous phases .

Q. How can metabolic flux analysis elucidate its role in detoxification pathways?

Isotopic tracing (e.g., 13C^{13}\text{C}-glucose) tracks incorporation into UDP-glucuronic acid, a precursor for detoxification conjugates. LC-MS/MS quantifies metabolites like glucuronides in hepatic microsomes. Contradictory reports on PPARα/γ activation ( vs. null effects in some models) require tissue-specific knockdown studies and chromatin immunoprecipitation (ChIP) to validate transcriptional targets .

Q. What computational strategies predict its reactivity in glycosylation or esterification reactions?

  • Density Functional Theory (DFT) : Models transition states for esterification (e.g., ΔG‡ for acetylation at C2 vs. C3 hydroxyls).
  • Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack by alcohols .
    Experimental validation via 18O^{18}\text{O}-labeling in kinetic isotope effect (KIE) studies confirms computational predictions .

Methodological Challenges in Data Interpretation

Q. How are conflicting reports on antioxidant vs. pro-oxidant effects reconciled?

Contradictions arise from assay conditions (e.g., Fe²⁺/Cu²⁺ concentrations in Fenton reactions). Resolve via:

  • Electron paramagnetic resonance (EPR) : Directly measures radical scavenging (e.g., DPPH or hydroxyl radicals).
  • Cellular ROS assays (e.g., DCFH-DA in HepG2 cells) under controlled metal ion chelation .

Q. What advanced techniques characterize its polymer-forming capacity for tissue engineering?

  • Size-exclusion chromatography (SEC-MALS) : Determines molecular weight distribution in polyguluronate hydrogels.
  • Rheology : Measures viscoelasticity of crosslinked networks (e.g., Ca²⁺-induced gelation) .
  • In vivo MRI tracking : Monitors degradation of 19F^{19}\text{F}-labeled scaffolds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

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